molecular formula C25H34O9S B1673838 Ethanol, 2-((3-methoxy-2-propoxy-5-((2R,5R)-tetrahydro-5-(3,4,5-trimethoxyphenyl)-2-furanyl)phenyl)sulfonyl)- CAS No. 143445-03-8

Ethanol, 2-((3-methoxy-2-propoxy-5-((2R,5R)-tetrahydro-5-(3,4,5-trimethoxyphenyl)-2-furanyl)phenyl)sulfonyl)-

Cat. No.: B1673838
CAS No.: 143445-03-8
M. Wt: 510.6 g/mol
InChI Key: WXIDMVGKJBAEFP-OALUTQOASA-N
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Description

Ethanol, 2-((3-methoxy-2-propoxy-5-((2R,5R)-tetrahydro-5-(3,4,5-trimethoxyphenyl)-2-furanyl)phenyl)sulfonyl)- is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple methoxy groups and a sulfonylethanol moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2-((3-methoxy-2-propoxy-5-((2R,5R)-tetrahydro-5-(3,4,5-trimethoxyphenyl)-2-furanyl)phenyl)sulfonyl)- typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boron reagents with halogenated aromatic compounds under mild conditions . The specific reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-((3-methoxy-2-propoxy-5-((2R,5R)-tetrahydro-5-(3,4,5-trimethoxyphenyl)-2-furanyl)phenyl)sulfonyl)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or propoxy groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or ethers.

Scientific Research Applications

Ethanol, 2-((3-methoxy-2-propoxy-5-((2R,5R)-tetrahydro-5-(3,4,5-trimethoxyphenyl)-2-furanyl)phenyl)sulfonyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethanol, 2-((3-methoxy-2-propoxy-5-((2R,5R)-tetrahydro-5-(3,4,5-trimethoxyphenyl)-2-furanyl)phenyl)sulfonyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Ethanol, 2-((3-methoxy-2-propoxy-5-((2R,5R)-tetrahydro-5-(3,4,5-trimethoxyphenyl)-2-furanyl)phenyl)sulfonyl)-
  • Ethanol, 2-((3-methoxy-2-propoxy-5-((2R,5R)-tetrahydro-5-(3,4,5-trimethoxyphenyl)-2-furanyl)phenyl)sulfonyl)-

Uniqueness

The uniqueness of Ethanol, 2-((3-methoxy-2-propoxy-5-((2R,5R)-tetrahydro-5-(3,4,5-trimethoxyphenyl)-2-furanyl)phenyl)sulfonyl)- lies in its specific structural features, such as the presence of multiple methoxy groups and the sulfonylethanol moiety

Properties

CAS No.

143445-03-8

Molecular Formula

C25H34O9S

Molecular Weight

510.6 g/mol

IUPAC Name

2-[3-methoxy-2-propoxy-5-[(2R,5R)-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]phenyl]sulfonylethanol

InChI

InChI=1S/C25H34O9S/c1-6-10-33-25-22(31-4)14-17(15-23(25)35(27,28)11-9-26)19-8-7-18(34-19)16-12-20(29-2)24(32-5)21(13-16)30-3/h12-15,18-19,26H,6-11H2,1-5H3/t18-,19-/m1/s1

InChI Key

WXIDMVGKJBAEFP-OALUTQOASA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1S(=O)(=O)CCO)[C@H]2CC[C@@H](O2)C3=CC(=C(C(=C3)OC)OC)OC)OC

SMILES

CCCOC1=C(C=C(C=C1S(=O)(=O)CCO)C2CCC(O2)C3=CC(=C(C(=C3)OC)OC)OC)OC

Canonical SMILES

CCCOC1=C(C=C(C=C1S(=O)(=O)CCO)C2CCC(O2)C3=CC(=C(C(=C3)OC)OC)OC)OC

Appearance

Solid powder

143490-81-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-((3-methoxy-5-(2-hydroxyethylsulfonyl)-4-propoxyl)-phenyl)-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran
2-(3-methoxy-4-propoxy-5-(ethanolsulphonyl)phenyl)-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran
L 668,750
L 668750
L 680573
L 680574
L-668750
L-680573
L-680574
MK 287
MK 287, (2R-trans)-isomer
MK 287, (trans-(+-))-isomer
MK-287

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethanol, 2-((3-methoxy-2-propoxy-5-((2R,5R)-tetrahydro-5-(3,4,5-trimethoxyphenyl)-2-furanyl)phenyl)sulfonyl)-
Reactant of Route 2
Reactant of Route 2
Ethanol, 2-((3-methoxy-2-propoxy-5-((2R,5R)-tetrahydro-5-(3,4,5-trimethoxyphenyl)-2-furanyl)phenyl)sulfonyl)-
Reactant of Route 3
Ethanol, 2-((3-methoxy-2-propoxy-5-((2R,5R)-tetrahydro-5-(3,4,5-trimethoxyphenyl)-2-furanyl)phenyl)sulfonyl)-
Reactant of Route 4
Reactant of Route 4
Ethanol, 2-((3-methoxy-2-propoxy-5-((2R,5R)-tetrahydro-5-(3,4,5-trimethoxyphenyl)-2-furanyl)phenyl)sulfonyl)-
Reactant of Route 5
Ethanol, 2-((3-methoxy-2-propoxy-5-((2R,5R)-tetrahydro-5-(3,4,5-trimethoxyphenyl)-2-furanyl)phenyl)sulfonyl)-
Reactant of Route 6
Ethanol, 2-((3-methoxy-2-propoxy-5-((2R,5R)-tetrahydro-5-(3,4,5-trimethoxyphenyl)-2-furanyl)phenyl)sulfonyl)-

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